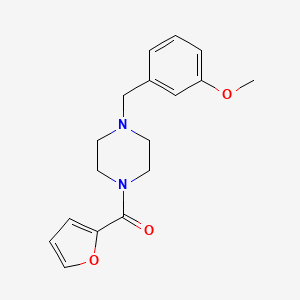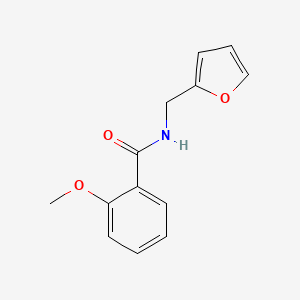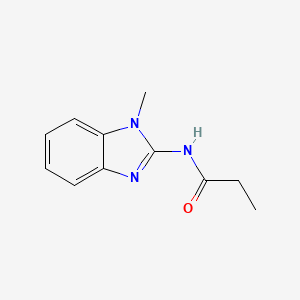
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glycemic control.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors involves the inhibition of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors increase the levels of these hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and improved glucose uptake by peripheral tissues.
Biochemical and physiological effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been shown to have various biochemical and physiological effects, including improved glycemic control, reduced inflammation, improved endothelial function, and reduced oxidative stress. These effects may be beneficial in preventing or treating various complications associated with diabetes and other diseases, such as cardiovascular diseases, diabetic nephropathy, and diabetic retinopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their specificity for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, the limitations of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their cost, their potential interactions with other drugs, and the need for careful monitoring of glucose levels.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, including the investigation of their therapeutic potential in other diseases, such as Alzheimer's disease and cancer. In addition, the development of more potent and selective 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, as well as the combination of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors with other drugs, may further improve their efficacy and safety. Finally, the identification of biomarkers that can predict the response to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors may help to personalize the treatment of diabetes and other diseases.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methyl-6-(1-piperidinyl)pyrimidin-4-amine in the presence of a coupling agent such as HATU or EDC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the final product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been extensively studied for their potential therapeutic uses in various diseases, including type 2 diabetes, obesity, and cardiovascular diseases. In addition to their glucose-lowering effects, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, which may be beneficial in preventing or treating various complications associated with diabetes and other diseases.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-9-12(2)20(18-11)15-10-14(16-13(3)17-15)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPGCBMNZLNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)

![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)




![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)


![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
